7-{[(3-Methoxyphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol 7-{[(3-Methoxyphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20198351
InChI: InChI=1S/C22H19N3O2/c1-27-17-8-4-7-16(14-17)25-21(19-9-2-3-12-23-19)18-11-10-15-6-5-13-24-20(15)22(18)26/h2-14,21,25-26H,1H3
SMILES:
Molecular Formula: C22H19N3O2
Molecular Weight: 357.4 g/mol

7-{[(3-Methoxyphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol

CAS No.:

Cat. No.: VC20198351

Molecular Formula: C22H19N3O2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

7-{[(3-Methoxyphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol -

Specification

Molecular Formula C22H19N3O2
Molecular Weight 357.4 g/mol
IUPAC Name 7-[(3-methoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol
Standard InChI InChI=1S/C22H19N3O2/c1-27-17-8-4-7-16(14-17)25-21(19-9-2-3-12-23-19)18-11-10-15-6-5-13-24-20(15)22(18)26/h2-14,21,25-26H,1H3
Standard InChI Key JQWSGURQZZPYKY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4

Introduction

[Introduction to 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol](pplx://action/followup)

[7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol](pplx://action/followup) is a complex organic compound belonging to the class of quinoline derivatives. Its structure features a quinoline core substituted with a methoxyphenyl group and a pyridinylamino group, contributing to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential interactions with biological systems.

Synthesis

The synthesis of 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. While specific synthesis routes for this exact compound are not detailed in the available literature, similar quinoline derivatives often involve reactions such as nucleophilic substitutions, condensations, and aminations.

Biological Activity

Preliminary studies suggest that compounds with similar structures to 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol may exhibit potential anticancer, antimicrobial, and anti-inflammatory activities. These properties make them candidates for further pharmacological development.

Biological ActivityPotential Applications
AnticancerInhibiting tumor growth
AntimicrobialTreating infections
Anti-inflammatoryReducing inflammation

Interaction Studies

Interaction studies with biological targets are crucial for understanding the mechanism of action and therapeutic potential of such compounds. While specific data for 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol is limited, similar quinoline derivatives have shown interactions with various enzymes and receptors, which can inform their potential applications.

Comparison with Similar Compounds

Compounds like 7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol share structural similarities but differ in the position of the methoxyphenyl group and the pyridinylamino group attachment. These differences can significantly affect their biological activity and therapeutic potential.

CompoundStructural DifferencesPotential Impact
7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-olDifferent methoxyphenyl and pyridinylamino positionsAltered biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator